molecular formula C14H14N2O3 B1475033 6-(Morpholine-4-carbonyl)-1H-indole-3-carbaldehyde CAS No. 1256353-21-5

6-(Morpholine-4-carbonyl)-1H-indole-3-carbaldehyde

Cat. No.: B1475033
CAS No.: 1256353-21-5
M. Wt: 258.27 g/mol
InChI Key: BRJSDWSAJGLBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Morpholine-4-carbonyl)-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C14H14N2O3 and its molecular weight is 258.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-(morpholine-4-carbonyl)-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-9-11-8-15-13-7-10(1-2-12(11)13)14(18)16-3-5-19-6-4-16/h1-2,7-9,15H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJSDWSAJGLBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C(=CN3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(1H-Indol-6-yl)(morpholino)methanone (36.0 g, 156.5 mmol) in DMF (540 mL) was added drop wise at 0° C. to a solution of phosphoryl chloride (43.9 mL, 469 mmol) in DMF (884 mL) and the mixture was stirred at room temperature for 4 h. The reaction mixture was then neutralized with saturated sodium hydrogen carbonate solution and extracted with ethyl acetate (3×). The combined organic layers were dried over sodium sulfate and evaporated. The residue was finally purified by column chromatography [100-200 mesh silica; dichloromethane with 10% methanol]. White solid. Yield: 36 g (89% of theory)
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
43.9 mL
Type
reactant
Reaction Step One
Name
Quantity
540 mL
Type
solvent
Reaction Step One
Name
Quantity
884 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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